molecular formula C11H13BrClN3O B13044691 2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hcl

2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hcl

Cat. No.: B13044691
M. Wt: 318.60 g/mol
InChI Key: SZBIFWQTUDYADT-UHFFFAOYSA-N
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Description

2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hydrochloride is a chemical compound with the molecular formula C11H12BrN3O·HCl. It is a derivative of imidazo[1,5-a]pyridine, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hydrochloride typically involves the reaction of 5-bromoimidazo[1,5-a]pyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and implementing robust purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hydrochloride involves its interaction with specific molecular targets

Properties

Molecular Formula

C11H13BrClN3O

Molecular Weight

318.60 g/mol

IUPAC Name

2-(5-bromoimidazo[1,5-a]pyridin-1-yl)morpholine;hydrochloride

InChI

InChI=1S/C11H12BrN3O.ClH/c12-10-3-1-2-8-11(14-7-15(8)10)9-6-13-4-5-16-9;/h1-3,7,9,13H,4-6H2;1H

InChI Key

SZBIFWQTUDYADT-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=C3C=CC=C(N3C=N2)Br.Cl

Origin of Product

United States

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